Lipophilicity and Predicted Membrane Permeability: LogP Comparison vs. 6-Trifluoromethyl-Deficient Analog
The target compound exhibits a calculated LogP of 4.7826 , which is 1.0188 log units higher than the analog lacking the 6-trifluoromethyl group, 2-(4-bromophenyl)imidazo[1,2-a]pyridine (LogP = 3.7638) [1]. This difference indicates that the target compound is approximately 10 times more lipophilic, which can translate to enhanced passive membrane permeability and potentially improved blood-brain barrier penetration in central nervous system applications.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.7826 |
| Comparator Or Baseline | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7): LogP = 3.7638 |
| Quantified Difference | ΔLogP = +1.0188 (≈10× higher lipophilicity) |
| Conditions | Calculated values from chemical databases |
Why This Matters
Higher lipophilicity is a critical selection criterion for CNS-targeted programs where blood-brain barrier penetration is required, making this compound a preferred choice over the non-fluorinated analog.
- [1] Boc Sciences. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7). Product Specifications. View Source
